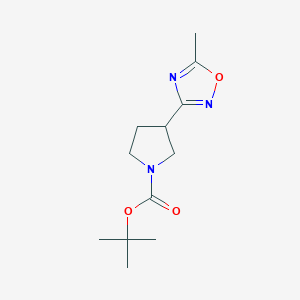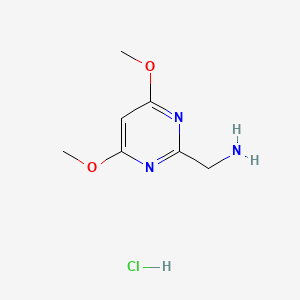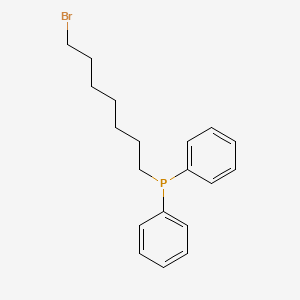![molecular formula C17H20BrNO2 B12625193 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine CAS No. 919091-21-7](/img/structure/B12625193.png)
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine is an organic compound with a complex structure that includes both aromatic and heteroaromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,6-bis[(propan-2-yl)oxy]phenylpyridine under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound where the bromine atom is replaced by an aryl group .
Wissenschaftliche Forschungsanwendungen
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis[(propan-2-yl)oxy]phenylpyridine: Similar structure but lacks the bromine atom.
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine: Contains oxazoline rings instead of isopropoxy groups.
Uniqueness
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine is unique due to the presence of both isopropoxy groups and a bromine atom, which confer specific reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry .
Eigenschaften
CAS-Nummer |
919091-21-7 |
|---|---|
Molekularformel |
C17H20BrNO2 |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
2-bromo-6-[2,6-di(propan-2-yloxy)phenyl]pyridine |
InChI |
InChI=1S/C17H20BrNO2/c1-11(2)20-14-8-6-9-15(21-12(3)4)17(14)13-7-5-10-16(18)19-13/h5-12H,1-4H3 |
InChI-Schlüssel |
MOHVDJKGWMHUHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione](/img/structure/B12625114.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B12625138.png)
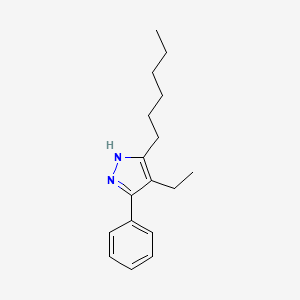
![1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium](/img/structure/B12625146.png)
![N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B12625154.png)

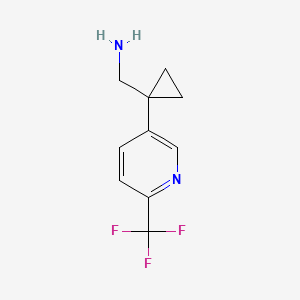
![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)

